4-(3-Methylbut-3-enyl)morpholine
Description
4-(3-Methylbut-3-enyl)morpholine is a morpholine derivative featuring a morpholine ring substituted with a 3-methylbut-3-enyl group. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties. For instance, substituents on the morpholine ring often influence solubility, stability, and biological activity, as seen in related compounds .
Properties
CAS No. |
104840-48-4 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-(3-methylbut-3-enyl)morpholine |
InChI |
InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h1,3-8H2,2H3 |
InChI Key |
RRSDZAQMRHNXHM-UHFFFAOYSA-N |
SMILES |
CC(=C)CCN1CCOCC1 |
Canonical SMILES |
CC(=C)CCN1CCOCC1 |
Synonyms |
Morpholine, 4-(3-methyl-3-butenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- 4-(3-Methylbut-3-enyl)morpholine : Contains a branched alkenyl group (3-methylbut-3-enyl) attached to the morpholine nitrogen. This structure may confer moderate hydrophobicity and steric hindrance.
- The bromine substituent positions (2,4 vs. 4,5) critically affect NMR spectra and synthesis reproducibility .
- (E)-4-(4-(3′,4′-Methylenedioxyphenyl)but-2-en-1-yl)morpholine (9b) : Incorporates a methylenedioxyphenyl group, which is common in bioactive molecules (e.g., lignans). The extended conjugation may improve UV absorption and binding affinity .
- 4-(1-Cyclopenten-1-yl)morpholine : A cyclic alkenyl substituent, offering rigidity and distinct stereoelectronic properties. Boiling point: 105–106°C at 12 mmHg .
Physical and Chemical Properties
Key Research Findings and Gaps
- Structural Sensitivity: Minor changes (e.g., substituent position, alkene geometry) drastically alter properties, as seen in VPC-14449’s NMR variability .
- Synthetic Challenges : Multi-step protocols (e.g., palladium catalysis in ) are often required for complex morpholine derivatives.
- Data Limitations : Direct data on this compound remain sparse; predictions rely on analog trends. Further studies on its synthesis, stability, and bioactivity are warranted.
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